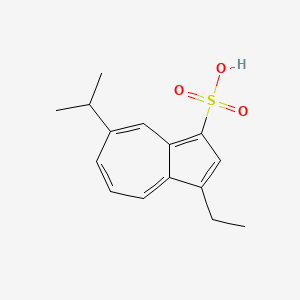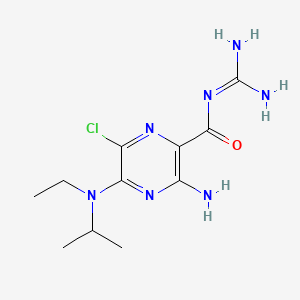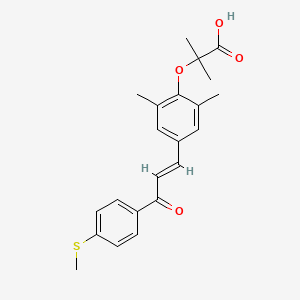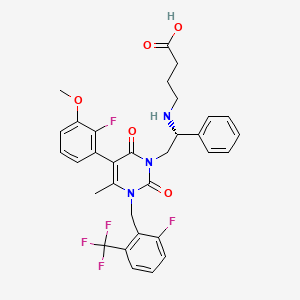
Clorhidrato de emetina hidratado
Descripción general
Descripción
Emetine dihydrochloride hydrate is a protein synthesis inhibitor . It is an alkaloid derived from ipecac root . It irreversibly blocks protein synthesis by inhibiting the movement of the ribosome along the mRNA . It induces hypotension by blocking adrenoreceptors and inhibits DNA replication in the early S phase . It has been found to inhibit endemic human coronaviruses and MERS-CoV in cell culture and cell entry assays .
Molecular Structure Analysis
Emetine dihydrochloride hydrate has a molecular formula of C29H44Cl2N2O5 . Its average mass is 571.576 Da and its monoisotopic mass is 570.262756 Da .Chemical Reactions Analysis
Emetine dihydrochloride hydrate inhibits protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit and inhibiting translocation . When emetine is added to a suspension of HeLa cells or reticulocytes, polyribosomes increase and single ribosomes decrease .Physical And Chemical Properties Analysis
Emetine dihydrochloride hydrate has a molecular weight of 553.6 g/mol . It is soluble in water to 100 mM .Aplicaciones Científicas De Investigación
Antimalárico
El clorhidrato de emetina hidratado se ha identificado como un posible candidato para su uso reposicionado contra la malaria . Ha demostrado potentes propiedades inhibitorias en la cepa K1 multirresistente a fármacos de Plasmodium falciparum . El compuesto se ha utilizado en combinación con atovacuona, lo que presenta una ruta potencial para aprovechar la eficacia antimalárica nanomolar de este producto natural asequible .
Inhibidor de la síntesis de proteínas
El this compound actúa como un inhibidor de la síntesis de proteínas . Se ha utilizado para estudiar sus efectos sobre la vida media de la proteína E2 del virus del papiloma humano tipo 8 .
Ensamblaje de gránulos de estrés
El compuesto se ha utilizado para estudiar sus efectos sobre el ensamblaje de gránulos de estrés . Los gránulos de estrés son agregaciones densas en el citosol compuestas por proteínas y ARN que aparecen cuando la célula está bajo estrés.
Inhibidor de la elongación de la cadena
El this compound se ha utilizado como un inhibidor de la elongación de la cadena en el ensayo de puromicina para la síntesis de proteínas . Esto ayuda a comprender el proceso de síntesis de proteínas y su regulación.
Bloqueador de la síntesis de proteínas eucariotas
El this compound bloquea irreversiblemente la síntesis de proteínas en eucariotas al inhibir el movimiento de los ribosomas a lo largo del ARNm . Esta propiedad lo hace útil en diversas investigaciones biológicas y bioquímicas.
Bloqueador de los adrenorreceptores
El this compound induce hipotensión al bloquear los adrenorreceptores . Esta propiedad podría aprovecharse para la investigación en enfermedades cardiovasculares.
Interferencia con el análisis citométrico
El compuesto interfiere con el análisis citométrico de la replicación del ADN en la fase S temprana . Esto puede ser útil para estudiar el ciclo celular y la replicación del ADN.
Mecanismo De Acción
- Specifically, it binds to the 40S ribosomal subunit, inhibiting translocation during protein synthesis .
- As a result, protein synthesis is disrupted, leading to decreased expression of viral proteins and other cellular proteins .
- The molecular and cellular effects of emetine’s action include:
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Propiedades
IUPAC Name |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4.2ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H;1H2/t18-,21-,24+,25-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTPMTAWOCEKKM-VXMYZLRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7083-71-8, 313222-95-6 | |
| Record name | Emetan, 6',7',10,11-tetramethoxy-, dihydrochloride, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007083718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Emetine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7083-71-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMETAN, 6',7',10,11-TETRAMETHOXY-, DIHYDROCHLORIDE, HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99K15P31AB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Emetine Dihydrochloride Hydrate a promising antimalarial drug candidate?
A1: Emetine Dihydrochloride Hydrate has demonstrated potent in vitro activity against the multidrug-resistant Plasmodium falciparum strain K1, with an IC50 of 47 nM []. This is significantly more potent than its anti-amoebic activity, which has an ED50 of 26–32 μM []. This suggests that Emetine Dihydrochloride Hydrate could be a valuable addition to the arsenal of antimalarial drugs, particularly against resistant strains.
Q2: What is the proposed mechanism of action for Emetine Dihydrochloride Hydrate against malaria?
A2: While the exact mechanism of action against malaria is still under investigation, Emetine Dihydrochloride Hydrate is thought to act similarly to atovaquone []. This suggests that it might target the parasite's mitochondria. Further research is needed to confirm this hypothesis and to determine the specific molecular target(s).
Q3: What research has been conducted to explore the synergistic potential of Emetine Dihydrochloride Hydrate?
A4: Researchers have utilized the CalcuSyn software (Biosoft v2.1) and the Chou-Talalay method to evaluate the drug interactivity between Emetine Dihydrochloride Hydrate and atovaquone []. This method allows for the objective and automated determination of synergistic potential in vitro.
Q4: What is the significance of investigating the Haemin Polymerization Inhibitory activity of Emetine Dihydrochloride Hydrate?
A5: Malaria parasites detoxify the toxic heme byproduct of hemoglobin degradation by converting it to hemozoin. Inhibiting this process could be a viable strategy for antimalarial drug development. Studies are ongoing to determine if Emetine Dihydrochloride Hydrate can effectively inhibit this pathway [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide](/img/structure/B1671135.png)





![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1671145.png)






